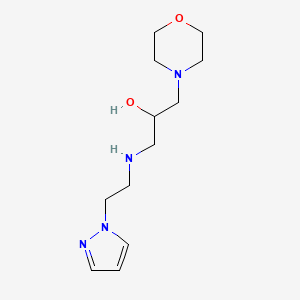
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 1H-pyrazole with ethylamine to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Applications De Recherche Scientifique
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-1-yl)ethylamine: Shares the pyrazole and ethylamine moieties.
3-Morpholinopropan-1-ol: Contains the morpholine and propanol groups.
5-Amino-pyrazoles: Known for their diverse biological activities.
Uniqueness
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is unique due to its combination of a pyrazole ring, ethylamine linkage, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H22N4O2 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-morpholin-4-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C12H22N4O2/c17-12(11-15-6-8-18-9-7-15)10-13-3-5-16-4-1-2-14-16/h1-2,4,12-13,17H,3,5-11H2 |
Clé InChI |
RIPKEVGQDFQBEG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(CNCCN2C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)





